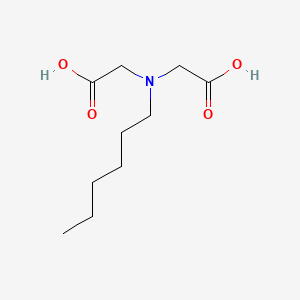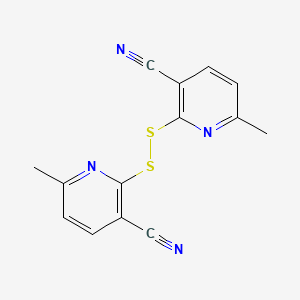
2,2'-Disulfanediylbis(6-methylpyridine-3-carbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) typically involves the transformation of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson’s reagent, which leads to the formation of the desired disulfide compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bridge can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bridge can be utilized in studies related to protein folding and disulfide bond formation in biological systems.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows the compound to participate in electron transfer processes, which can modulate the redox state of other molecules. The pyridine rings can also interact with various molecular targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(5,6,7,8-tetrahydroquinoline-3-carbonitrile): Similar structure with a different heterocyclic ring.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains a disulfide bridge but different substituents on the aromatic rings.
Uniqueness
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is unique due to its specific combination of pyridine rings and the disulfide bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
54364-28-2 |
|---|---|
Formule moléculaire |
C14H10N4S2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[(3-cyano-6-methylpyridin-2-yl)disulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S2/c1-9-3-5-11(7-15)13(17-9)19-20-14-12(8-16)6-4-10(2)18-14/h3-6H,1-2H3 |
Clé InChI |
KSKAFHFCIPBTTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)SSC2=C(C=CC(=N2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
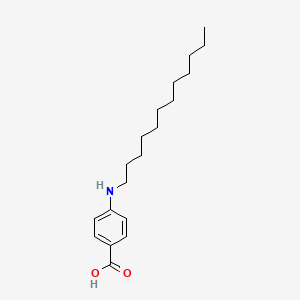
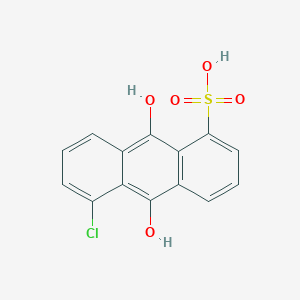
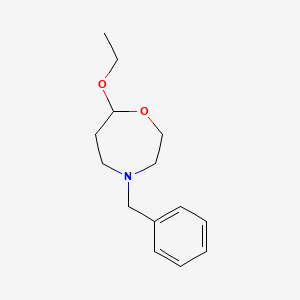



![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
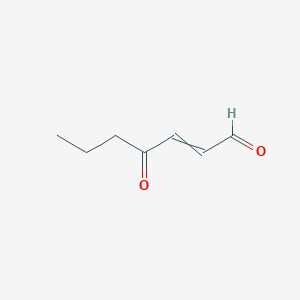
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
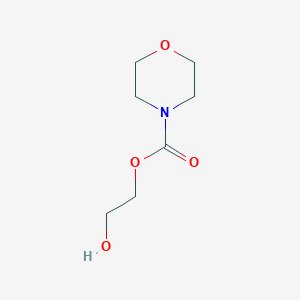
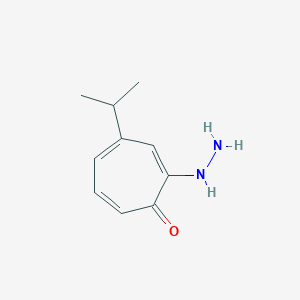
![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
